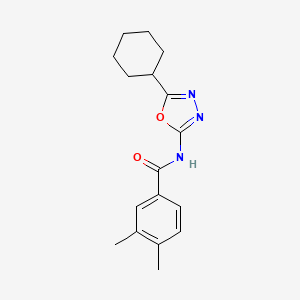

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGIUDMDHNOTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic agent.

Material Science: The compound’s structural framework makes it suitable for developing metal-ion sensing applications, including fluorescent frameworks and chemosensors.

High-Energy Materials: Its derivatives have shown favorable oxygen balance and positive heat of formations, making them potential candidates for high-energy materials.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere for carboxylic acids, carboxamides, and esters, which allows it to modulate various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Synthetic Yields :

- Yields vary significantly (18–77%), influenced by substituent reactivity. For example, bromo-substituted 46 achieved 77% yield, while isopropoxy-substituted 50 yielded only 18% .

- Dimethyl-substituted 49 lacks reported yield data, limiting direct comparison.

Purity and Retention Time :

- HPLC purity exceeds 95% for most analogs. Compound 52 (4-methyl) achieved 100% purity, suggesting efficient purification .

- Retention times correlate with substituent hydrophobicity. For instance, 3-phenyl-substituted 57 (13.318 min) exhibits longer retention than 4-fluoro-54 (12.732 min), reflecting increased lipophilicity .

Structural Implications: Dimethyl vs. EWGs vs. EDGs: Chloro (56) and trifluoromethyl (48) substituents may improve metabolic stability but reduce solubility, whereas methoxy (51) or methyl groups (52) could enhance bioavailability .

Comparison with Non-Benzamide Analogs

and describe oxadiazoles with alternative cores (e.g., cyclopropyl or quinoxalinyl groups). For example:

- Four-component derivatives (e.g., 5f–5i in ) feature branched alkyl/aryl groups, synthesized in 82–86% yields, highlighting divergent synthetic strategies .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring and a dimethylbenzamide moiety. The cyclohexyl group enhances its stability and solubility, which are crucial for biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It acts as a bioisostere for carboxylic acids and amides, facilitating modulation of key biological pathways.

Key Pathways Affected

- Antiviral Activity : The compound has shown potential in inhibiting viral replication through interference with viral enzymes.

- Anti-inflammatory Effects : Studies indicate that it can reduce inflammatory mediators in cellular models.

- Antitumor Properties : Preliminary data suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | IC50 Value (µM) | Model/System | Reference |

|---|---|---|---|

| Antiviral | 10.5 | Viral replication assay | |

| Anti-inflammatory | 15.2 | RAW 264.7 macrophages | |

| Antitumor | 8.7 | MCF-7 breast cancer cells | |

| Antioxidant | 12.0 | DPPH radical scavenging assay |

Case Study 1: Antitumor Activity

In a study involving MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 8.7 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Effects

Research conducted on RAW 264.7 macrophages demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 with an IC50 of 15.2 µM. This suggests its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to similar compounds like other oxadiazoles and benzamides, this compound stands out due to its unique structural features which enhance its biological activity.

| Compound | Key Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Antitumor | 8.7 |

| 1,2,4-Oxadiazole | Antiviral | 15.0 |

| Benzamide Derivative A | Anti-inflammatory | 20.0 |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential clinical applications. Future studies should focus on:

- Mechanistic studies to elucidate specific molecular targets.

- In vivo studies to assess therapeutic efficacy and safety.

- Development of derivatives to enhance potency and selectivity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.